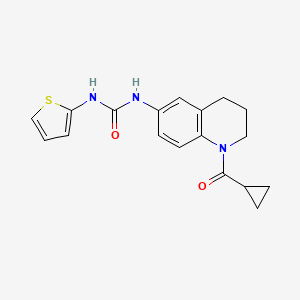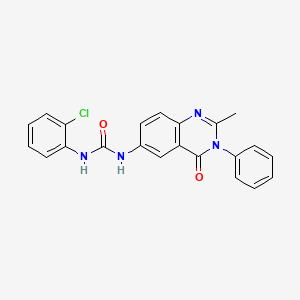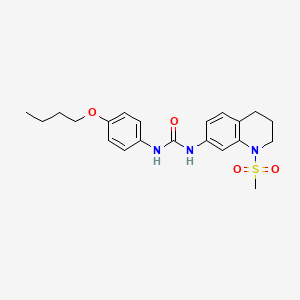
1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea (CTU) is a synthetic organic compound belonging to the class of heterocyclic compounds. It is a cyclic urea containing a quinoline and thiophene ring. CTU is a highly versatile compound that has been used in a wide range of applications, from drug discovery to industrial applications.
科学的研究の応用
1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea has a wide range of applications in scientific research. It has been studied for its potential use in drug discovery, as a potential anti-cancer agent, and as a potential inhibitor of enzymes involved in the metabolism of drugs. It has also been used as a model compound to study the mechanism of action of other compounds. 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea has also been used in the synthesis of other compounds, such as 1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-6-yl-3-thiophen-2-yl-urea-N-oxide (1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea-NO).
作用機序
1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea has been found to act as an inhibitor of enzymes involved in drug metabolism. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. This inhibition reduces the rate at which drugs are metabolized, leading to increased drug concentrations in the body.
Biochemical and Physiological Effects
1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea can inhibit the growth of cancer cells, as well as induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have shown that 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea can reduce the levels of cholesterol and triglycerides in the blood.
実験室実験の利点と制限
The advantages of using 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea in laboratory experiments include its high solubility in aqueous solutions and its stability in a variety of solvents. 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is also relatively inexpensive and easy to synthesize. The main limitation of using 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea in laboratory experiments is that it is not very stable in the presence of light or heat.
将来の方向性
Future research on 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea could focus on its potential applications in drug discovery, as well as its potential as an anti-cancer agent. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea, as well as its potential mechanisms of action. Finally, further research could be conducted to explore the potential of 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea as an inhibitor of enzymes involved in drug metabolism.
合成法
1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea can be synthesized by various methods. The most common method is the reaction of 1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline and 3-thiophen-2-yl-urea. This reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate. Other methods of synthesis include the reaction of 1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline with 3-thiophen-2-yl-urea in the presence of a catalyst such as palladium chloride.
特性
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-17(12-5-6-12)21-9-1-3-13-11-14(7-8-15(13)21)19-18(23)20-16-4-2-10-24-16/h2,4,7-8,10-12H,1,3,5-6,9H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABLLWXJPGRDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=CS3)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B6574668.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6574669.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6574673.png)
![5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6574680.png)

![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6574690.png)
![1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574711.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea](/img/structure/B6574719.png)


![1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea](/img/structure/B6574736.png)

![1-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574750.png)
